molecular formula C20H16BrFN2O2 B2754864 N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-33-3

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2754864
CAS No.: 1005300-33-3
M. Wt: 415.262
InChI Key: RFDOYMZXOFHQEN-UHFFFAOYSA-N
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Description

This compound features a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a 4-fluorobenzyl group and at position 3 with a carboxamide moiety linked to a 4-bromo-3-methylphenyl ring. The synthesis likely involves coupling 2-chloronicotinic acid derivatives with substituted anilines, followed by benzylation at the pyridine nitrogen, as inferred from analogous procedures .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O2/c1-13-11-16(8-9-18(13)21)23-19(25)17-3-2-10-24(20(17)26)12-14-4-6-15(22)7-5-14/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDOYMZXOFHQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Bromine Atom: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or a brominating agent.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound are highlighted through comparisons with related derivatives (Table 1). Key differences in substituents, physicochemical properties, and biological activities are analyzed below.

Table 1: Structural and Functional Comparison of Analogous Dihydropyridine Carboxamides

Compound Name Substituents (Amide N) Substituent (Pyridine N) Core Structure Notable Properties/Activities Reference
Target Compound 4-Bromo-3-methylphenyl 4-Fluorobenzyl 2-Oxo-1,2-dihydropyridine High lipophilicity; planar conformation
N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-... 2,4-Dimethoxyphenyl 4-Fluorobenzyl 2-Oxo-1,2-dihydropyridine Enhanced solubility (methoxy groups)
BMS-777607 3-Fluoro-4-(2-amino-3-chloropyridin-4-yloxy)phenyl 4-Ethoxyphenyl 2-Oxo-1,2-dihydropyridine Met kinase inhibitor; clinical candidate
N-(3-Bromo-2-methylphenyl)-2-oxo-... 3-Bromo-2-methylphenyl None 2-Oxo-1,2-dihydropyridine Planar structure; centrosymmetric dimers

Key Observations

In contrast, the dimethoxyphenyl analog () exhibits higher solubility due to electron-donating methoxy groups, though it may suffer from faster metabolic degradation .

Biological Activity BMS-777607 () demonstrates potent inhibition of the Met kinase superfamily, attributed to its extended 2-amino-3-chloropyridin-4-yloxy and ethoxy substituents, which enhance ATP-binding pocket interactions . The target compound’s simpler structure may limit kinase selectivity but could offer advantages in synthetic accessibility.

Structural Conformation

  • The N-(3-bromo-2-methylphenyl) derivative () adopts a near-planar conformation (dihedral angle: 8.38°), facilitating intermolecular N–H⋯O hydrogen bonds and centrosymmetric dimer formation . The target compound’s 4-fluorobenzyl group may introduce steric hindrance, slightly distorting planarity and altering crystal packing.

Synthetic Accessibility

  • Compounds like the N-(3-bromo-2-methylphenyl) derivative are synthesized via direct coupling of chloronicotinic acid with substituted anilines , whereas the target compound requires additional benzylation steps, increasing synthetic complexity.

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) in the target compound may enhance stability toward oxidative metabolism compared to methoxy-substituted analogs .
  • Fluorine’s Role : The 4-fluorobenzyl group improves bioavailability and target engagement via C–F⋯protein interactions, a feature shared with BMS-777607 .
  • Crystallographic Insights : Tools like SHELX and ORTEP () have been critical in resolving the planar conformations and hydrogen-bonding networks of these compounds, aiding in structure-activity relationship (SAR) studies .

Biological Activity

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following characteristics:

  • Molecular Formula : C18H15BrFN3O
  • Molecular Weight : 388.23 g/mol
  • CAS Number : 955667-98-8

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyl groups with dihydropyridine derivatives under specific conditions. The synthesis pathway often utilizes anhydrous solvents and requires careful control of reaction parameters to achieve high yields.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For example, in vitro evaluations indicated that related compounds showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • KATP Channel Modulation : Some dihydropyridine derivatives are known to act as potassium ATP channel openers, which can influence cellular excitability and insulin secretion.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby exerting anti-inflammatory or anticancer effects.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including this compound. The study found that the compound effectively inhibited biofilm formation and reduced bacterial viability in a time-kill assay .

Study 2: Cytotoxicity Assays

In another investigation, the cytotoxic effects of the compound were assessed against cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential applications in cancer therapy .

Data Table: Biological Activities

Activity Type Tested Concentration (μg/mL) Effectiveness
Antimicrobial (MIC)0.22 - 0.25Effective against pathogens
Cytotoxicity (IC50)VariesDose-dependent reduction

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